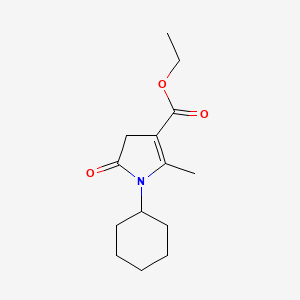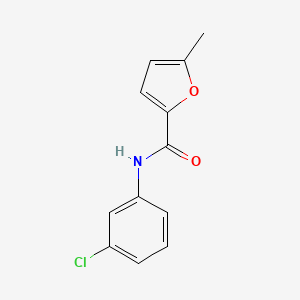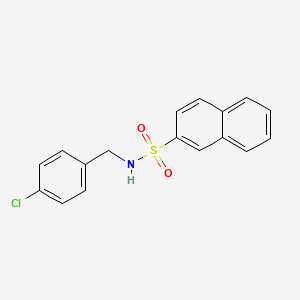
ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as CDMPO, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic chemistry.
作用機序
The mechanism of action of ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit oxidative stress. This compound has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species, such as hydrogen peroxide and lipid peroxidation products.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can protect cells from oxidative stress-induced damage, inhibit the proliferation of cancer cells, and modulate the expression of genes involved in inflammation and apoptosis. In vivo studies have shown that this compound can reduce oxidative stress and inflammation in various animal models of disease, such as arthritis, diabetes, and neurodegenerative disorders.
実験室実験の利点と制限
Ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, this compound also has some limitations, such as its low solubility in water and its susceptibility to degradation in acidic or basic conditions. These limitations can be overcome by using appropriate solvents and pH conditions and by storing this compound in a dry and cool place.
将来の方向性
There are several future directions for the research on ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, including the development of new synthesis methods, the exploration of its potential in drug discovery and material science, and the elucidation of its mechanism of action. One promising direction is the use of this compound as a building block for the synthesis of new materials with unique properties, such as stimuli-responsive materials and bioactive materials. Another promising direction is the investigation of the role of this compound in regulating the immune system and modulating the gut microbiota. These future directions can lead to the development of new therapies and materials with significant scientific and practical implications.
Conclusion:
In conclusion, this compound is a chemical compound with unique properties that have attracted significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has potential applications in various fields of scientific research, and its future directions hold promise for the development of new therapies and materials.
合成法
There are several methods to synthesize ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, including the Hantzsch reaction, the Paal-Knorr synthesis, and the Gewald reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, cyclohexanone, and methylamine in the presence of ammonium acetate and acetic acid. The Paal-Knorr synthesis involves the cyclization of 1,4-diketones with ammonia or primary amines. The Gewald reaction involves the reaction of α-cyanoesters with thiourea and a ketone or aldehyde. Each of these methods has its advantages and disadvantages, and the choice of method depends on the desired yield, purity, and cost-effectiveness.
科学的研究の応用
Ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. In material science, this compound has been used as a building block for the synthesis of various functional materials, such as polymers, dendrimers, and metal-organic frameworks. In organic chemistry, this compound has been used as a catalyst for various reactions, such as the Michael addition, the aldol reaction, and the Mannich reaction.
特性
IUPAC Name |
ethyl 1-cyclohexyl-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-3-18-14(17)12-9-13(16)15(10(12)2)11-7-5-4-6-8-11/h11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIZVFOFZMADSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5865760.png)
![3-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5865785.png)
![2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5865789.png)


![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5865811.png)

![(2-methoxy-5-nitrophenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5865815.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(phenylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5865839.png)
![2-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5865842.png)
![N-[4-(cyanomethyl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B5865846.png)
![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B5865854.png)